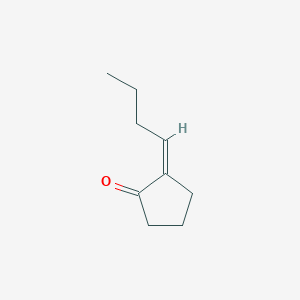

Cyclopentanone, 2-butylidene-

Description

Significance of Cyclic α,β-Unsaturated Ketones in Organic Chemistry

Cyclic α,β-unsaturated ketones are a class of organic compounds that contain a ketone functional group conjugated to a carbon-carbon double bond within a ring structure. fiveable.mewikipedia.org This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique reactivity and stability to the molecule. fiveable.me The presence of conjugation allows for 1,4-addition reactions (conjugate additions), where nucleophiles attack the β-carbon of the double bond, a reaction pathway not available to their saturated counterparts. wikipedia.orglibretexts.orgpressbooks.pub This reactivity makes them valuable intermediates in the synthesis of complex organic molecules. fiveable.memdpi.com Furthermore, the extended conjugation affects their spectroscopic properties, leading to characteristic absorption bands in UV-Vis spectra. fiveable.me

Overview of Cyclopentanone (B42830) Derivatives as Synthetic Intermediates

Cyclopentanone, a five-membered cyclic ketone, and its derivatives are versatile building blocks in organic synthesis. wikipedia.orggoogle.com The cyclopentanone framework is a common structural motif in a variety of natural products, including jasmonates, prostaglandins, and certain steroids. wikipedia.orgwikipedia.org Consequently, cyclopentanone derivatives serve as crucial intermediates in the synthesis of these biologically active compounds, as well as fragrances and specialty polymers. wikipedia.org The reactivity of the ketone carbonyl group and the adjacent α-carbons allows for a wide range of chemical transformations, including aldol (B89426) condensations, alkylations, and cycloadditions, further expanding their synthetic utility. scirp.orgvaia.com

Specific Context of Cyclopentanone, 2-butylidene- within this Class

Cyclopentanone, 2-butylidene-, with the chemical formula C₉H₁₄O, is a specific example of an α,β-unsaturated ketone derived from cyclopentanone. nih.gov It features a butylidene group attached to the second carbon of the cyclopentanone ring, creating a conjugated system. This compound serves as a key intermediate in the synthesis of various fine chemicals, particularly fragrances like methyl dihydrojasmonate. google.com Its synthesis and reactions are of interest for developing efficient and environmentally friendly production methods for these valuable products. google.com

Research Objectives and Scope for Cyclopentanone, 2-butylidene-

The primary research objective concerning Cyclopentanone, 2-butylidene- is the development of efficient and selective synthetic methodologies. Traditional synthesis methods often involve harsh conditions and produce significant byproducts, prompting research into cleaner catalytic systems. google.com Another key area of investigation is its application as a precursor in the synthesis of more complex molecules, leveraging the reactivity of its α,β-unsaturated ketone functionality. The scope of research includes exploring various catalytic systems, optimizing reaction conditions, and understanding the mechanisms of its various chemical transformations.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of Cyclopentanone, 2-butylidene-.

| Property | Value |

| IUPAC Name | 2-butylidenecyclopentan-1-one |

| CAS Number | 16424-32-1 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| SMILES | CCCC=C1CCCC1=O |

| InChI | InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |

| InChIKey | PJDOECJDCGNWBG-UHFFFAOYSA-N |

Data sourced from PubChem CID 85999 nih.gov

Synthesis of Cyclopentanone, 2-butylidene-

Several synthetic routes have been developed for the preparation of Cyclopentanone, 2-butylidene-. These methods primarily involve the reaction of cyclopentanone with butanal (butyraldehyde).

Aldol Condensation

A common method for synthesizing 2-alkylidene cyclopentanones is through an aldol condensation reaction between cyclopentanone and an aldehyde. In the case of Cyclopentanone, 2-butylidene-, cyclopentanone is reacted with butanal. This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Condensation: This pathway involves the use of catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or amines in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The mechanism proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal.

Acid-Catalyzed Condensation: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can also be employed, often in polar aprotic solvents such as dimethylformamide (DMF). The acid protonates the carbonyl group of cyclopentanone, making it more susceptible to nucleophilic attack by the enol form.

Traditional methods using liquid acid or base catalysts often suffer from difficulties in catalyst recovery and the generation of significant wastewater. google.com

Ion-Exchange Resin Catalysis

Enamine Intermediate Strategy

Reactions of Cyclopentanone, 2-butylidene-

The α,β-unsaturated ketone functionality in Cyclopentanone, 2-butylidene- dictates its reactivity, making it susceptible to a variety of chemical transformations.

Isomerization

Under acidic or basic conditions, Cyclopentanone, 2-butylidene- can undergo isomerization to form the more thermodynamically stable endocyclic isomer, 2-butyl-2-cyclopenten-1-one. This isomerization is a crucial step in the synthesis of certain jasmonate derivatives.

Conjugate Addition (Michael Addition)

The electrophilic β-carbon of the butylidene group is susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. This reaction is fundamental to the synthetic utility of α,β-unsaturated ketones, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. mdpi.com

Hydrogenation

The double bond and the carbonyl group of Cyclopentanone, 2-butylidene- can be reduced through hydrogenation. Depending on the catalyst and reaction conditions, selective hydrogenation of either the carbon-carbon double bond or the carbonyl group can be achieved. Catalytic hydrogenation can lead to the formation of 2-butylcyclopentanone (B1294589).

Other Reactions

Cyclopentanone, 2-butylidene- can also participate in a range of other reactions characteristic of α,β-unsaturated ketones, including:

Diels-Alder Reaction: The α,β-unsaturated system can act as a dienophile in [4+2] cycloaddition reactions.

Epoxidation: The double bond can be epoxidized using peroxy acids.

Grignard Addition: Grignard reagents can add to the carbonyl group (1,2-addition) or to the β-carbon (1,4-addition), depending on the specific Grignard reagent and reaction conditions.

Applications in Organic Synthesis

Cyclopentanone, 2-butylidene- is a valuable intermediate in the synthesis of various organic compounds.

Fragrance Intermediates

A primary application of Cyclopentanone, 2-butylidene- is as a key intermediate in the production of fragrances. google.com Specifically, it is a precursor to methyl dihydrojasmonate, a widely used fragrance component with a jasmine-like scent. google.com

Synthesis of Biologically Active Molecules

The cyclopentanone ring is a structural feature of many biologically active molecules. scirp.orggoogle.com As a substituted cyclopentanone derivative, Cyclopentanone, 2-butylidene- can serve as a starting material for the synthesis of complex molecules with potential pharmaceutical applications. For instance, cyclopentanone derivatives have been investigated for their potential as inhibitors of certain enzymes. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

16424-32-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-butylidenecyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |

InChI Key |

PJDOECJDCGNWBG-UHFFFAOYSA-N |

SMILES |

CCCC=C1CCCC1=O |

Isomeric SMILES |

CCC/C=C\1/CCCC1=O |

Canonical SMILES |

CCCC=C1CCCC1=O |

Other CAS No. |

16424-32-1 |

Origin of Product |

United States |

Literature Review of Cyclopentanone, 2 Butylidene and Analogous Structures

Historical Perspective on the Synthesis of 2-Alkylidene Cyclopentanones

The synthesis of 2-alkylidene cyclopentanones has a rich history rooted in classic organic reactions. Early methods predominantly relied on the Claisen-Schmidt condensation, a reaction between a ketone and an aldehyde or another ketone. nih.govwikipedia.orgpraxilabs.com This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves an aldol (B89426) condensation followed by dehydration to yield the α,β-unsaturated ketone. wikipedia.orgpraxilabs.com Traditional approaches often employed strong bases like sodium hydroxide (B78521) in the absence of a solvent, which could lead to side reactions and difficulties in catalyst recovery. nih.govwikipedia.orggoogle.com

Another foundational method is the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. wikipedia.orgorganic-chemistry.org While effective, the standard Wittig reaction can sometimes yield a mixture of E/Z isomers and produces triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. wikipedia.orgwikipedia.org A significant improvement came with the development of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This modification of the Wittig reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than phosphonium ylides. wikipedia.org The HWE reaction typically provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct simplifies the workup procedure. wikipedia.orgorganic-chemistry.org

These early methods, while groundbreaking, often suffered from drawbacks such as harsh reaction conditions, low yields, and the generation of significant waste. google.com The use of strong acids or bases as catalysts in traditional Claisen-Schmidt condensations, for instance, could lead to numerous side reactions and the production of high-boiling point byproducts. google.com

Existing Synthetic Approaches to Cyclopentanone (B42830), 2-butylidene-

Several synthetic routes have been developed to produce Cyclopentanone, 2-butylidene-. A common and direct method is the Claisen-Schmidt condensation of cyclopentanone with butanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide. google.com

A two-step process offers an alternative route. First, an aldol reaction between cyclopentanone and an aliphatic aldehyde, like hexanal, yields a 2-(1-hydroxyalkyl)cyclopentanone. google.com This intermediate is then dehydrated, often using a catalyst like oxalic acid, to afford the corresponding 2-alkylidenecyclopentanone. google.com

Another strategy involves the use of an enamine intermediate. Cyclopentanone can react with a secondary amine, such as pyrrolidine (B122466), to form an enamine. This enamine then undergoes alkylation with a butyl halide, and subsequent hydrolysis yields 2-butylidene-cyclopentanone. While this method avoids harsh conditions, it is a multi-step process with moderate yields, typically ranging from 50-65%.

The table below summarizes some of the key synthetic methods for preparing 2-alkylidene cyclopentanones, including Cyclopentanone, 2-butylidene-.

| Reaction | Reagents | Key Features | Reference(s) |

| Claisen-Schmidt Condensation | Cyclopentanone, Butanal, Base (e.g., NaOH) | Direct one-step synthesis. | google.com |

| Aldol Reaction and Dehydration | Cyclopentanone, Aliphatic Aldehyde, Base, Dehydrating Agent (e.g., Oxalic Acid) | Two-step process via a hydroxyalkyl intermediate. | google.com |

| Enamine Synthesis | Cyclopentanone, Secondary Amine, Butyl Halide | Multi-step process under milder conditions. | |

| Ion-Exchange Resin Catalysis | Cyclopentanone, Fatty Aldehyde, Amine-type Resin, Fatty Acid | Environmentally friendly with recyclable catalyst. | google.com |

Reactivity Profiles of Related Cyclic α,β-Unsaturated Ketones

Cyclic α,β-unsaturated ketones, including 2-butylidene-cyclopentanone, exhibit a range of characteristic reactions due to the presence of the conjugated enone system. This functional group makes the molecule susceptible to various nucleophilic and cycloaddition reactions. rsc.orgrsc.org

One of the most important reactions is the Michael addition, where a nucleophile adds to the β-carbon of the enone. rsc.org This reaction is fundamental in forming new carbon-carbon bonds and is widely used in organic synthesis. rsc.orgnih.gov The electrophilicity of the Michael acceptor plays a crucial role in its reactivity. rsc.org Studies have shown that cyclic enones are generally weaker electrophiles compared to their acyclic counterparts. rsc.org

Cyclic enones also participate in cycloaddition reactions. For instance, they can act as dienophiles in [4+2] Diels-Alder reactions. The α,β-unsaturated ketone moiety can also undergo [2+2] photocycloadditions.

Other notable reactions include:

Hydrogenation: The double bond and the carbonyl group can be reduced.

Epoxidation: The double bond can be converted to an epoxide.

Grignard Addition: Grignard reagents can add to the carbonyl group.

Isomerization: Acid- or base-catalyzed isomerization can occur, leading to the formation of 2-alkyl-2-cyclopentenones, which are important intermediates in the synthesis of compounds like jasmonates.

The reactivity of these compounds is influenced by the substituents on the ring and the double bond. For example, the butyl group in 2-butylidene-cyclopentanone introduces steric bulk and increases its lipophilicity compared to smaller alkyl or aryl substituents.

Catalytic Methodologies in the Synthesis of α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones has been significantly advanced by the development of various catalytic methodologies, aiming for higher efficiency, selectivity, and sustainability.

Transition-Metal Catalysis: Transition-metal catalysts have proven to be highly effective. For instance, iron(III) acetylacetonate (B107027) (Fe(acac)3) has been used to catalyze the cross-coupling of secondary alcohols and aldehydes under base-free conditions. researchgate.net This method involves an Oppenauer oxidation followed by a Claisen-Schmidt condensation. researchgate.net Copper-based catalytic systems, such as a Cu(II) complex with TEMPO and oxygen as a green terminal oxidant, can be used for the dehydrogenation of saturated ketones to their α,β-unsaturated counterparts. nih.gov This method is notable for its use of a non-noble metal catalyst and the production of water as the only byproduct. nih.gov Ruthenium catalysts, like the Hoveyda-Grubbs second-generation catalyst, have been employed in a one-pot alkyne dimerization/hydration sequence to produce α,β-unsaturated ketones in high yields. rsc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of α,β-unsaturated ketones. Choline hydroxide, a green catalyst, has been shown to be highly efficient for Claisen-Schmidt condensations in water. acs.org This method benefits from the catalyst's ability to form strong hydrogen bonds, facilitating the reaction. acs.org Organotellurium oxides, such as bis(p-methoxyphenyl)telluroxide, have also been used to catalyze the Claisen-Schmidt condensation, yielding E-isomeric products. ciac.jl.cn Proline and its derivatives are effective organocatalysts for the direct asymmetric Michael addition of ketones to α,β-unsaturated acceptors. studylib.net

The following table provides a summary of different catalytic approaches:

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Transition Metal | Fe(acac)3 | Cross-coupling of alcohols and aldehydes | Base-free conditions, good functional group tolerance | researchgate.net |

| Transition Metal | Cu(II)/TEMPO/O2 | Aerobic dehydrogenation of ketones | Green oxidant (O2), water as byproduct | nih.gov |

| Transition Metal | Hoveyda-Grubbs Catalyst | Alkyne dimerization/hydration | High yields, one-pot synthesis | rsc.org |

| Organocatalyst | Choline Hydroxide | Claisen-Schmidt condensation | Green catalyst, reaction in water | acs.org |

| Organocatalyst | Bis(p-methoxyphenyl)telluroxide | Claisen-Schmidt condensation | High E-selectivity | ciac.jl.cn |

| Organocatalyst | Proline derivatives | Asymmetric Michael addition | Metal-free, enantioselective | studylib.net |

Recent Advancements in Derivatization Strategies for Cyclopentanone Scaffolds

The cyclopentanone framework is a versatile scaffold in organic synthesis, and recent research has focused on developing novel methods for its derivatization to create structurally diverse and complex molecules.

One area of advancement is the catalytic enantioselective functionalization of cyclopentanone derivatives. For instance, asymmetric Michael additions of cyclic ketones to alkylidene malonates have been achieved using chiral amine catalysts, providing access to enantioenriched products. studylib.net Similarly, catalytic asymmetric [2+2] cycloadditions of cyclic α-alkylidene β-oxo imides with ynamides, catalyzed by a copper/bisoxazoline system, have been developed for the enantioselective synthesis of chiral cyclobutene (B1205218) derivatives. researchgate.net

Ring expansion strategies have also been explored. For example, alkylidenecyclobutanes, which can be prepared from ketones, can be transformed into 2,2-disubstituted cyclopentanones through epoxidation and subsequent ring enlargement. oup.com

Furthermore, direct C-H functionalization has emerged as a powerful tool for derivatizing cyclopentanone scaffolds. nih.gov This approach allows for the introduction of functional groups at specific positions on the ring without the need for pre-functionalized starting materials. nih.govnih.gov For example, a sequential enantioselective reduction followed by C-H functionalization has been used to synthesize α-quaternary cyclopentanone derivatives. nih.gov

Multicomponent reactions offer an efficient way to build complexity in a single step. An isocyanide-based multicomponent reaction has been used to create highly substituted cyclopentenyl scaffolds with excellent stereoselectivity. rsc.org

These advanced derivatization strategies, often employing sophisticated catalytic systems, enable the rapid and efficient synthesis of a wide range of complex molecules from simple cyclopentanone precursors, with applications in areas such as natural product synthesis and medicinal chemistry. cityu.edu.hkresearchgate.net

Synthetic Methodologies for Cyclopentanone, 2 Butylidene

Condensation Reactions and Related Routes

The most traditional and direct method for synthesizing 2-butylidenecyclopentanone is the crossed aldol (B89426) condensation (or Claisen-Schmidt condensation) between cyclopentanone (B42830) and butanal (butyraldehyde), followed by dehydration. researchgate.netquora.com This reaction involves the formation of a carbon-carbon bond between the α-carbon of cyclopentanone and the carbonyl carbon of butanal. The initial product is a β-hydroxy ketone, which readily eliminates a molecule of water, often under the reaction conditions, to yield the conjugated enone. quora.com This process can be catalyzed by either a base or an acid. researchgate.net

Base-catalyzed condensation is a widely employed method for this transformation. The reaction is initiated by the deprotonation of the α-carbon of cyclopentanone by a base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of butanal. The resulting alkoxide is protonated to give the aldol addition product, 2-(1-hydroxybutyl)cyclopentanone, which is subsequently dehydrated to form 2-butylidenecyclopentanone.

Common bases used for this reaction include strong alkalis like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). quora.com For instance, treating a mixture of cyclopentanone and an aliphatic aldehyde with sodium hydroxide can produce the corresponding 2-alkylidenecyclopentanone. The process may first yield the intermediate 2-(1-hydroxyalkyl)cyclopentanone, which is then dehydrated. Research has also explored the use of solid and heterogeneous base catalysts to improve selectivity and simplify product purification. These include amine-type weak-base ion-exchange resins, which have been reported to yield 2-butylidenecyclopentanone with a productive rate of approximately 80%. researchgate.netnih.gov Other heterogeneous catalysts like layered double oxides (LDO) and hydrotalcites have also shown high activity. nih.gov

The choice of catalyst and reaction conditions can significantly influence the product distribution and yield. Factors such as the relative coverage of the reactants on the catalyst surface and the ease of α-C-H abstraction play a crucial role. For example, on a magnesium oxide (MgO) surface, the self-condensation of cyclopentanone is kinetically favored over that of linear ketones like acetone (B3395972) due to a more favorable deprotonation step.

| Catalyst System | Reactants | Key Findings/Reported Yield | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Cyclopentanone, Aliphatic Aldehydes | Standard method, proceeds via a β-hydroxy ketone intermediate. | quora.com |

| Amine-type ion-exchange resin | Cyclopentanone, Butyraldehyde | Reported productive rate of ~80%. Offers simpler workup. | researchgate.net |

| Mg-Al Layered Double Oxide (LDO) | Cyclopentanone (self-condensation) | High conversion; selectivity for C10 and C15 products depends on reaction time and temperature. | nih.gov |

Acid catalysis provides an alternative route for the condensation of cyclopentanone and butanal. The mechanism under acidic conditions involves the protonation of the carbonyl oxygen of cyclopentanone, followed by tautomerization to form an enol. chemtube3d.com This enol acts as the nucleophile, attacking the protonated carbonyl of butanal. Subsequent dehydration of the β-hydroxy ketone adduct is typically rapid under acidic conditions, directly yielding the α,β-unsaturated product. chemtube3d.com

A variety of acid catalysts can be utilized, ranging from mineral acids to solid acid catalysts. For example, oxalic acid has been used to dehydrate the aldol adduct to afford the 2-alkylidenecyclopentanone. Solid acid catalysts like Amberlyst 15 have also been shown to be effective for the aldol condensation of cyclopentanone. mdpi.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. Kinetic studies on solid acid catalysts have shown that the rate-limiting step is often the bimolecular C-C coupling between the enol and the activated aldehyde.

| Catalyst | Reaction Type | Notes on Mechanism/Application | Reference |

|---|---|---|---|

| Generic Acid (H+) | Cyclopentanone Aldol Condensation | Proceeds via an enol intermediate. Dehydration is rapid. | chemtube3d.com |

| Amberlyst 15 | Cyclopentanone Self-Condensation | Effective solid acid catalyst, allowing for easier workup. | mdpi.com |

Pyrrolidine-Mediated Direct Preparations of α,β-Unsaturated Ketones

In recent years, organocatalysis has emerged as a powerful tool for C-C bond formation. Secondary amines, particularly pyrrolidine (B122466), are effective catalysts for the direct synthesis of α,β-unsaturated ketones from unmodified ketones and aldehydes. nih.gov This approach avoids the use of strong acids or bases and often provides high yields and selectivity. nih.gov The reaction proceeds through the formation of a nucleophilic enamine intermediate from the reaction of cyclopentanone and pyrrolidine. This enamine then reacts with the aldehyde, and subsequent elimination of the pyrrolidine catalyst generates the enone product. An alternative proposed mechanism suggests the reaction proceeds via a Mannich-elimination sequence. nih.gov A key advantage of this method is that it often prevents the formation of undesired bis-arylidene byproducts that can occur in classical Claisen-Schmidt condensations. nih.gov

The efficiency of the pyrrolidine-catalyzed condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include the catalyst loading, the presence of a co-catalyst, solvent, and temperature.

Initial studies often show that a catalytic amount (e.g., 20 mol%) of pyrrolidine can promote the reaction, but significant amounts of starting material may remain unreacted. nih.gov Increasing the catalyst loading, sometimes to stoichiometric or even super-stoichiometric amounts (e.g., 1.2 equivalents), can lead to a substantial increase in yield. nih.gov The use of a weak acid as a co-catalyst, such as p-dimethylaminobenzoic acid, has been shown to significantly shorten reaction times. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like DMSO or chlorinated solvents such as CH₂Cl₂ often being employed. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst Loading | Increase from 20 mol% to 1.2 eq. | Yield increased from 46% to 77% in a model reaction. | nih.gov |

| Co-catalyst | Addition of weak acid (e.g., p-dimethylaminobenzoic acid) | Significantly shortens reaction times. | researchgate.net |

| Solvent | CH₂Cl₂, DMSO | Commonly used solvents for this transformation. | nih.gov |

| Temperature | 40 °C | A typical reaction temperature for this process. | nih.gov |

Pyrrolidine-mediated condensation has been shown to be effective for a range of ketones and aldehydes. Studies demonstrate that various homo- and heterocyclic ketones react well under optimized conditions to give the corresponding α,β-unsaturated products in good yields. nih.gov While many published examples focus on aromatic aldehydes due to the prevalence of the resulting chalcone-like structures in medicinal chemistry, the methodology is generally applicable to aliphatic aldehydes like butanal.

The electronic nature of the substrates can influence reactivity. For example, aromatic aldehydes bearing electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups. nih.gov For the specific synthesis of 2-butylidenecyclopentanone, the reaction between cyclopentanone and butanal is expected to proceed efficiently. However, a potential limitation is the possibility of self-condensation of butanal, although the higher acidity of the α-protons of cyclopentanone generally favors the desired crossed-condensation reaction. The steric bulk of the aldehyde and ketone can also affect reaction rates and yields.

Advanced Synthetic Strategies for the Butylidene Moiety Introduction

Beyond classical condensation reactions, other modern synthetic methods can be employed to introduce the butylidene group onto the cyclopentanone ring. These methods often offer greater control and may be preferable when the substrate is sensitive to acidic or basic conditions.

A primary alternative is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comunigoa.ac.in To synthesize 2-butylidenecyclopentanone, cyclopentanone would be treated with butyltriphenylphosphonium ylide. This ylide is typically generated in situ by treating butyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. masterorganicchemistry.comadichemistry.comsci-hub.se The reaction proceeds via a betaine (B1666868) and/or an oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. adichemistry.com The formation of the highly stable P=O bond is the driving force for this reaction. adichemistry.com

A closely related and often superior method is the Horner-Wadsworth-Emmons (HWE) reaction . nih.govwikipedia.orgorganic-chemistry.org This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion instead of a phosphonium (B103445) ylide. wikipedia.org For this synthesis, cyclopentanone would be reacted with the carbanion generated from diethyl butylphosphonate. These phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate (B84403) byproducts are more easily removed during workup, often leading to higher yields. organic-chemistry.org The HWE reaction typically shows high selectivity for the formation of the (E)-alkene, which is usually the more thermodynamically stable isomer. nih.govwikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orglibretexts.org Both reactions offer a direct route to 2-butylidenecyclopentanone by reacting cyclopentanone with an appropriate phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base. libretexts.orgmasterorganicchemistry.com For the synthesis of 2-butylidenecyclopentanone, butyltriphenylphosphonium bromide would be deprotonated to form the corresponding ylide, which then reacts with cyclopentanone. The reaction proceeds through a betaine or, more commonly accepted, an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comresearchgate.net The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides, such as the one derived from a simple alkyl group, tend to favor the formation of the (Z)-isomer. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide better stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org An advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org In a potential synthesis of 2-butylidenecyclopentanone, a diethyl butylphosphonate would be treated with a base like sodium hydride to generate the phosphonate carbanion, which then reacts with cyclopentanone. While a specific attempt at an HWE reaction between a phosphonate ester and cyclopentanone was noted to show no conversion under certain flow conditions, this highlights the importance of optimizing reaction parameters. dur.ac.uk

Computational studies on the Wittig reaction of cyclopentanone with a phosphorus ylide have been conducted to understand the reaction mechanism and the formation of the oxaphosphetane intermediate. researchgate.net

Table 1: Comparison of Wittig and HWE Reactions for 2-Butylidenecyclopentanone Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide (e.g., from butyltriphenylphosphonium bromide) | Phosphonate carbanion (e.g., from diethyl butylphosphonate) |

| Typical Stereoselectivity | (Z)-isomer favored with unstabilized ylides | (E)-isomer generally favored |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkyl phosphate |

| Reactivity of Carbanion | Less nucleophilic | More nucleophilic and less basic |

Transition Metal-Catalyzed Coupling Reactions for Olefin Formation

Transition metal catalysis offers powerful and versatile alternatives for the synthesis of olefins, including 2-butylidenecyclopentanone. These methods can provide high efficiency and selectivity under milder conditions than traditional methods.

One notable approach is the palladium-catalyzed ring expansion of 1-(1-alkynyl)cyclobutanols to produce 2-alkylidenecyclopentanones. acs.orgacs.org This methodology involves the carbopalladation of the alkyne followed by a ring-expansion sequence. This route provides a unique way to construct the five-membered ring and the exocyclic double bond simultaneously.

More direct methods involve the alkenylation of ketones . For instance, nickel-catalyzed direct alkenylation of ketones mediated by hydrazine (B178648) has been developed as a novel olefination strategy. acs.org This method is advantageous due to the use of an inexpensive, first-row transition metal and offers good functional group tolerance and high stereoselectivity. acs.org Another strategy is the palladium-catalyzed olefination of unactivated γ-C(sp³)–H bonds of ketone derivatives, which has been achieved through the use of specific directing groups and a combination of ligands. nih.gov

Manganese-catalyzed olefination of methyl-substituted N-heteroarenes with primary alcohols has also been reported, showcasing the potential of acceptorless dehydrogenation coupling strategies. rsc.org While not directly applied to cyclopentanone, these transition metal-catalyzed methods represent a frontier in olefination chemistry with potential applicability to the synthesis of 2-butylidenecyclopentanone.

Green Chemistry Principles in the Synthesis of Cyclopentanone, 2-butylidene-

The application of green chemistry principles to the synthesis of 2-butylidenecyclopentanone aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Water-Mediated Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis , also known as neat or solid-state reaction, offers significant environmental benefits. Several methods for the synthesis of α,β-unsaturated ketones under solvent-free conditions have been developed. tandfonline.comtandfonline.comsioc-journal.cn For example, the Claisen-Schmidt condensation of acetophenone (B1666503) with aromatic aldehydes can be carried out by simple grinding with a KF-Al₂O₃ catalyst at room temperature to produce α,β-unsaturated ketones in high yields. sioc-journal.cn Another approach involves the Hβ zeolite-catalyzed reaction of alkynes and aldehydes under solvent-free conditions, proceeding through a tandem hydration/condensation mechanism. rsc.orgrsc.org

Water-mediated synthesis is another green alternative, utilizing water as a safe, non-toxic, and abundant solvent. The aldol condensation of cyclopentanone with butanal is a potential route to an intermediate that can be dehydrated to form 2-butylidenecyclopentanone. Performing this reaction in water can be challenging due to the low solubility of the organic reactants. However, studies on the self-condensation of cyclopentanone in the presence of water have shown that water can enhance the activity of certain catalysts. osti.gov Biphasic systems, using water and an organic solvent, have also been explored to improve the aldol condensation of furfural (B47365) and cyclopentanone by facilitating product extraction and preventing side reactions. acs.org The development of direct asymmetric aldol reactions in the presence of catalytic amounts of water showcases the potential for stereoselective, water-mediated synthesis. mdpi.com

Catalyst Design for Enhanced Efficiency and Selectivity

The design of catalysts is central to developing more efficient and selective syntheses of 2-butylidenecyclopentanone, aligning with the principles of green chemistry.

In the context of olefination reactions, catalyst design can address challenges of stereoselectivity and reactivity. For instance, in transition metal-catalyzed olefinations, the choice of metal, ligands, and additives can be tailored to achieve high yields and specific isomeric products. rsc.org The development of a catalytic Wittig reaction, where the phosphine (B1218219) oxide byproduct is recycled, represents a significant advancement in atom economy. organic-chemistry.org

For aldol condensation routes, catalyst design is crucial for both activity and stability, especially in aqueous media. Hydrophobization of MgO-based catalysts has been shown to improve their stability in the aldol condensation of cyclopentanone by preventing deactivation by water. researchgate.net The density of acid sites on a catalyst surface, as demonstrated with functionalized MCM-41, can influence the reaction mechanism and kinetics of cyclopentanone self-condensation. osti.gov

Biocatalysis offers a highly selective and environmentally benign approach. Enoyl-ACP reductases (FabI) have been identified for the asymmetric reduction of the C=C bond in 2-alkylidenecyclopentanones, producing chiral 2-alkylcyclopentanones with high enantiomeric excess. rsc.org While this is the reverse reaction, it points to the potential of designing enzyme-catalyzed processes for the stereoselective synthesis of related compounds. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of Cyclopentanone, 2 Butylidene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For Cyclopentanone (B42830), 2-butylidene-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon frameworks.

The ¹H NMR spectrum of Cyclopentanone, 2-butylidene- reveals the electronic environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) offer valuable information about the connectivity of protons.

Based on typical chemical shift values and the structure of the molecule, the expected ¹H NMR data for the major (E)-isomer is presented below. The vinylic proton (=CH) is expected to appear in the downfield region due to the deshielding effect of the double bond and the carbonyl group. The allylic protons on the cyclopentanone ring and the butylidene chain will also show characteristic shifts.

Interactive Data Table: Predicted ¹H NMR Data for (E)-Cyclopentanone, 2-butylidene-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| =CH | ~6.32 | Triplet (t) | ~2 |

| -CH₂-C= | ~2.40 | Multiplet (m) | - |

| -CH₂-C=O | ~2.30 | Multiplet (m) | - |

| -CH₂-CH₂-C=O | ~1.85 | Multiplet (m) | - |

| =C-CH₂-CH₂- | ~2.10 | Multiplet (m) | - |

| -CH₂-CH₃ | ~1.45 | Sextet | ~7 |

| -CH₃ | ~0.95 | Triplet (t) | ~7 |

The ¹³C NMR spectrum provides a direct look at the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (sp³, sp², sp hybridization) and proximity to electronegative atoms or functional groups.

For Cyclopentanone, 2-butylidene-, the carbonyl carbon (C=O) is the most deshielded and appears at the lowest field. The sp² carbons of the double bond also have characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Data for (E)-Cyclopentanone, 2-butylidene-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~200-210 |

| C=CH | ~140 |

| C=CH | ~135 |

| CH₂-C=O | ~38 |

| CH₂-CH₂-C=O | ~25 |

| =C-CH₂ | ~29 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. pg.edu.pl For instance, it would confirm the coupling between the vinylic proton and the adjacent methylene (B1212753) protons of the butylidene chain, as well as the couplings between the protons within the cyclopentanone ring and the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. echemi.com It would allow for the unambiguous assignment of each carbon atom that has attached protons by linking the previously assigned proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. echemi.com This is particularly useful for identifying quaternary carbons (like the C=O and the sp² carbon of the double bond not bearing a proton) and for connecting different fragments of the molecule. For example, correlations would be expected between the allylic protons and the carbonyl carbon, as well as between the vinylic proton and the carbons of the cyclopentanone ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For Cyclopentanone, 2-butylidene-, the molecular formula is C9H14O. nih.gov The expected exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Data Table: HRMS Data for Cyclopentanone, 2-butylidene-

| Parameter | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol nih.gov |

| Calculated Exact Mass | 138.104465 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of Cyclopentanone, 2-butylidene- is expected to show characteristic absorption bands that confirm its key structural features. The most prominent of these would be the strong absorption from the carbonyl (C=O) group stretch, which for a five-membered ring ketone is typically found around 1740-1750 cm⁻¹. docbrown.info However, conjugation with the adjacent double bond is expected to lower this frequency to around 1700-1715 cm⁻¹. Other significant absorptions would include those for the C=C double bond stretch (around 1640 cm⁻¹) and the C-H stretches for both sp² and sp³ hybridized carbons. libretexts.org

Data Table: Predicted Characteristic IR Absorption Bands for Cyclopentanone, 2-butylidene-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (conjugated) | ~1700-1715 | Strong |

| C=C Stretch | ~1640 | Medium |

| =C-H Stretch | ~3020-3080 | Medium |

| C-H Stretch (sp³) | ~2850-2960 | Medium-Strong |

| C-H Bend | ~1350-1470 | Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density throughout the crystal, revealing the precise positions of the atoms and the bond lengths and angles between them.

As of the current literature survey, there is no publicly available X-ray crystal structure for Cyclopentanone, 2-butylidene-. This is not uncommon for a relatively simple, non-chiral liquid compound, as crystallization can be challenging and may not be necessary for routine characterization. Should a crystalline derivative be prepared or the compound itself crystallized, X-ray diffraction would provide the most accurate and detailed picture of its solid-state conformation.

Mechanistic Investigations and Reaction Pathways of Cyclopentanone, 2 Butylidene Formation

Elucidation of Proposed Reaction Mechanisms for α,β-Unsaturated Ketone Synthesis

The synthesis of α,β-unsaturated ketones like 2-butylidenecyclopentanone from the condensation of a ketone and an aldehyde is a cornerstone of organic synthesis. wikipedia.org The most common pathway is the Aldol (B89426) condensation, which consists of an initial aldol addition followed by a dehydration step. masterorganicchemistry.com

Under basic conditions, the reaction begins with the deprotonation of an α-hydrogen from cyclopentanone (B42830) by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. stackexchange.com This step forms a β-hydroxy ketone intermediate, often called an aldol adduct. masterorganicchemistry.com If heat is applied, this intermediate readily undergoes dehydration. libretexts.org The dehydration, which results in the formation of the α,β-unsaturated ketone, typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. adichemistry.comjove.com

Under acidic conditions, the mechanism starts with the protonation of the cyclopentanone carbonyl group, which enhances its electrophilicity. chemtube3d.comyoutube.com This is followed by tautomerization to form an enol. The enol, acting as the nucleophile, then attacks the protonated carbonyl of a butanal molecule. youtube.com The subsequent loss of a proton and dehydration lead to the final α,β-unsaturated product. oberlin.edu

Detailed Analysis of Intermediates and Transition States

The key intermediate in the base-catalyzed pathway is the resonance-stabilized enolate of cyclopentanone. adichemistry.com Its formation is a crucial step that dictates which molecule acts as the nucleophile. libretexts.org Following the nucleophilic attack on butanal, a tetrahedral alkoxide intermediate is formed, which is then protonated to yield the neutral β-hydroxy ketone (aldol adduct). masterorganicchemistry.com The subsequent dehydration step proceeds via another enolate intermediate, formed by the removal of an α-proton, which then eliminates a hydroxide ion to form the final product. jove.com

In acid-catalyzed reactions, the primary intermediates are the protonated carbonyls and the enol form of cyclopentanone. chemtube3d.comyoutube.com The transition state for the key C-C bond-forming step involves the attack of the electron-rich enol double bond on the protonated carbonyl of butanal. The Zimmerman-Traxler model is often invoked to predict the stereochemistry of aldol reactions, proposing a six-membered chair-like transition state that can help rationalize the formation of specific stereoisomers. masterorganicchemistry.com

Kinetic Studies and Rate-Determining Steps

The rate-determining step in aldol condensations can vary depending on the specific reactants and reaction conditions. In many base-catalyzed aldol additions, the initial formation of the enolate can be the slow step. adichemistry.com However, in some crossed-aldol condensations, particularly those leading to highly conjugated products, the final dehydration step has been identified as rate-limiting. acs.org Studies using solvent kinetic isotope effects (comparing reaction rates in H₂O vs. D₂O) have shown that for certain reactions, the elimination of the hydroxide group from the β-hydroxy ketone intermediate is the slowest step. acs.org

For acid-catalyzed aldol condensations, kinetic studies have established that the C-C bond-forming step—the reaction between the enol and the protonated aldehyde—is typically the rate-limiting step. oberlin.edu The preceding steps of protonation and enol formation are generally fast equilibria. oberlin.edu

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst is paramount in controlling the efficiency and selectivity of the crossed-aldol condensation between cyclopentanone and butanal. The goal is to maximize the formation of the desired 2-butylidenecyclopentanone while minimizing self-condensation products of either reactant. uobabylon.edu.iqchemistrysteps.com

Base Catalysts :

Homogeneous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used but can lead to mixtures of products if not carefully controlled. researchgate.net

Heterogeneous basic catalysts , such as hydrotalcites and metal oxides (e.g., MgO, CaO), offer advantages in terms of easier separation and potential for improved selectivity. virascience.comd-nb.infoasianpubs.org They possess both basic and, in some cases, acidic sites that can facilitate the reaction. mdpi.com For instance, FeO–MgO catalysts have shown high yields for the desired cross-condensation product. d-nb.info

Acid Catalysts :

Homogeneous acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can effectively catalyze the reaction but can also promote side reactions. oberlin.edu

Heterogeneous acid catalysts like zeolites (e.g., Hβ) and phosphate-modified TiO₂ provide a solid surface for the reaction, which can enhance selectivity and simplify workup. researchgate.netrsc.org

Bifunctional and Other Catalysts :

Acid-base bifunctional catalysts have proven to be highly effective, as the acid and base sites can work cooperatively to activate both the ketone and aldehyde components. mdpi.com

Organocatalysts , such as the amino acid L-proline, can catalyze aldol reactions through an enamine intermediate, often providing high stereoselectivity. masterorganicchemistry.com

Additives can also influence the reaction. For example, the presence of water can alter the reaction mechanism or selectivity in some proline-catalyzed reactions. researchgate.net In certain industrial applications, phase-transfer catalysts are used to facilitate reactions between reactants in different phases.

Below is a table summarizing the performance of various catalysts in similar aldol condensation reactions.

| Catalyst Type | Catalyst Example | Reactants | Key Findings | Reference |

| Heterogeneous Base | Hydrotalcite (Mg/Al = 3:1) | Cyclopentanone, Valeraldehyde | 93% conversion, 90% selectivity to the cross-condensation product. | asianpubs.org |

| Heterogeneous Base | FeO–MgO | Cyclopentanone, Valeraldehyde | 66% yield of the desired 2-pentylidenecyclopentanone. | d-nb.info |

| Bifunctional | SO₃H-APG (Sulfonic acid on attapulgite) | Cyclopentanone (self-condensation) | 85.5% conversion with high selectivity to dimer and trimer products. | mdpi.com |

| Heterogeneous Acid | Hβ Zeolite | Alkynes, Aldehydes | Good to excellent yields of α,β-unsaturated ketones. | rsc.org |

Stereochemical Control in the Formation of the Butylidene Double Bond

The formation of the double bond in 2-butylidenecyclopentanone can result in two geometric isomers: the E and Z isomers. The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. uou.ac.in Controlling the stereochemical outcome is a significant aspect of the synthesis.

The E/Z selectivity is influenced by several factors:

Thermodynamic vs. Kinetic Control : Often, the E isomer is the thermodynamically more stable product due to reduced steric hindrance between the butyl group and the cyclopentanone ring. youtube.com Reactions run at higher temperatures or for longer times tend to favor the thermodynamic product.

Catalyst Choice : The nature of the catalyst and its interaction with the transition state can influence stereoselectivity. Certain Lewis acids, for example, can coordinate with the intermediates in a way that favors the formation of one isomer over the other. beilstein-journals.org

Reaction Intermediates : The geometry of the enolate or enol intermediate plays a critical role. The stereochemistry established in the aldol addition step can carry through to the final product, although the E1cB mechanism allows for potential equilibration. masterorganicchemistry.com

Dehydration Conditions : The conditions used for the final elimination step can also affect the isomer ratio. Acid-catalyzed dehydration may proceed through a carbocation intermediate, while base-catalyzed elimination goes through an enolate, each potentially leading to different stereochemical outcomes. jove.com

In many aldol condensations that produce α,β-unsaturated products, the E (or trans) isomer is predominantly formed because the bulky groups arrange themselves to minimize steric repulsion in the transition state leading to elimination. jove.com

Reactivity and Derivatization Studies of Cyclopentanone, 2 Butylidene

Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system in 2-butylidene-cyclopentanone is the primary site for several important addition reactions. The electron density is pulled from the double bond towards the electronegative oxygen atom, rendering the β-carbon susceptible to attack by nucleophiles and the C=C double bond reactive as a dienophile in cycloaddition reactions.

Michael Addition Reactions with Various Nucleophiles

One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the Michael addition, or conjugate addition. lumenlearning.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the butilidene group. wikipedia.org This process is highly favored for a wide range of "soft" nucleophiles, which preferentially add to the β-position (1,4-addition) rather than directly to the carbonyl carbon (1,2-addition). wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the C=C bond to form a carbanion at the α-carbon. This negative charge is delocalized through resonance onto the carbonyl oxygen, forming an enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation of the α-carbon, typically by a solvent or a weak acid, yields the final saturated product, which then tautomerizes to the more stable keto form. libretexts.org

A variety of nucleophiles can act as Michael donors in this reaction. masterorganicchemistry.comresearchgate.net Common examples include:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are excellent for delivering alkyl groups via 1,4-addition to enones. pressbooks.pub

Enolates: Stabilized carbanions derived from compounds with acidic α-hydrogens, such as malonic esters and β-keto esters, are classic Michael donors. libretexts.orgyoutube.com

Heteronucleophiles: Amines, thiols, and alcohols can also undergo conjugate addition. masterorganicchemistry.compressbooks.pub Primary and secondary amines, for instance, add to yield β-amino ketones. pressbooks.pubyoutube.com

In contrast, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct 1,2-addition to the more electrophilic carbonyl carbon. masterorganicchemistry.com

| Michael Donor (Nucleophile) | Expected Product of Conjugate Addition |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | 2-butyl-2-(ethyl)cyclopentanone |

| Diethyl malonate (CH₂(COOEt)₂) | Diethyl 2-(2-butyl-1-oxocyclopentan-2-yl)malonate |

| Thiophenol (PhSH) | 2-butyl-2-(phenylthio)cyclopentanone |

| Piperidine (C₅H₁₀NH) | 2-butyl-2-(piperidin-1-yl)cyclopentanone |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in the α,β-unsaturated system allows 2-butylidene-cyclopentanone to participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

In this context, 2-butylidene-cyclopentanone acts as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. libretexts.orgyoutube.com The carbonyl group in 2-butylidene-cyclopentanone serves this function, making the alkene carbons electron-poor and more receptive to reaction with an electron-rich diene. However, cyclic enones like 2-cyclopentenone are known to be relatively unreactive dienophiles that often require high temperatures or Lewis acid catalysis for successful cycloaddition. nih.gov It is expected that 2-butylidene-cyclopentanone would exhibit similar reactivity, benefiting from activation to achieve efficient conversion.

For example, a reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a spirocyclic cyclohexene (B86901) derivative. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Other types of cycloadditions are also possible. For instance, [2+2] cycloadditions with ketenes can occur with activated alkenes to form four-membered cyclobutane (B1203170) rings. chemtube3d.comlibretexts.org

| Diene/Reactant | Cycloaddition Type | Expected Product |

| 1,3-Butadiene | [4+2] Diels-Alder | Spiro[4.5]dec-6-en-1-one, 2-propyl |

| Cyclopentadiene | [4+2] Diels-Alder | A tricyclic spiro compound |

| Ketene (H₂C=C=O) | [2+2] Cycloaddition | A spirocyclic cyclobutanone (B123998) derivative |

Transformations Involving the Ketone Functionality

The carbonyl group itself is a site of significant reactivity, allowing for reductions to alcohols and oxidative rearrangements.

Reductions to Cyclic Alcohols

The ketone functionality of 2-butylidene-cyclopentanone can be reduced to a secondary alcohol. The choice of reducing agent determines the selectivity of the reaction, as the conjugated C=C double bond can also be reduced.

Catalytic Hydrogenation: This method typically employs molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org Under these conditions, it is common for both the carbonyl group and the carbon-carbon double bond to be reduced, leading to the saturated alcohol, 2-butylcyclopentanol (B12999104). libretexts.org

Selective Carbonyl Reduction: To selectively reduce the ketone to the corresponding allylic alcohol (2-butylidenecyclopentanol) while preserving the double bond, hydride reagents are typically used. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the 1,2-reduction of α,β-unsaturated ketones to their allylic alcohols. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent that also favors 1,2-addition, though conjugate addition can sometimes be a competing pathway. masterorganicchemistry.com

| Reagent | Expected Major Product | Type of Reduction |

| H₂ / Pd-C | 2-Butylcyclopentanol | Full saturation (C=O and C=C) |

| Sodium borohydride (NaBH₄) | 2-Butylidenecyclopentanol | Selective 1,2-reduction (C=O only) |

| Lithium aluminum hydride (LiAlH₄) | 2-Butylidenecyclopentanol | Primarily 1,2-reduction (C=O only) |

Oxidations and Baeyer-Villiger Rearrangements

The Baeyer-Villiger oxidation is a distinctive reaction of ketones that converts them into esters, or in the case of cyclic ketones, into lactones (cyclic esters). sigmaaldrich.comwikipedia.org The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, followed by a rearrangement step where one of the adjacent carbon groups migrates to the oxygen atom of the peroxide. wikipedia.org This migration step is the key to the reaction and its regioselectivity is predictable based on the migratory aptitude of the substituents. The group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In 2-butylidene-cyclopentanone, the carbonyl carbon is flanked by a secondary carbon (part of the cyclopentane (B165970) ring) and a more substituted vinylic carbon (part of the butilidene group). Based on the established migratory preferences, the more substituted carbon of the butilidene moiety is expected to migrate. This would lead to the formation of a seven-membered unsaturated lactone. Research on 2-substituted cyclopentanones has shown that this reaction can proceed with high regioselectivity. nih.gov

| Reagent | Reaction Type | Expected Product |

| m-CPBA | Baeyer-Villiger Oxidation | 3-Butylideneoxepan-2-one |

| Peroxyacetic acid | Baeyer-Villiger Oxidation | 3-Butylideneoxepan-2-one |

Reactions at the Butylidene Alkene Moiety

The exocyclic carbon-carbon double bond of the butilidene group can undergo reactions independently of the carbonyl function, particularly when reagents that specifically target alkenes are employed.

Epoxidation: The alkene can be converted to an epoxide. While peroxyacids can effect this transformation, they can also lead to the Baeyer-Villiger oxidation. A common method for the epoxidation of α,β-unsaturated ketones is the use of alkaline hydrogen peroxide or sodium perborate, which selectively forms the α,β-epoxyketone. tandfonline.com This reaction would yield 2,2-spiro-1-propyloxiranylcyclopentanone.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. youtube.com Treatment of 2-butylidene-cyclopentanone with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the butilidene double bond. youtube.com This cleavage would be expected to produce two carbonyl-containing fragments: cyclopentane-1,2-dione and butanal. doubtnut.comdoubtnut.com

Selective Hydrogenation: While catalytic hydrogenation typically reduces both functional groups, specialized catalysts and conditions can achieve selective reduction of the C=C bond while leaving the ketone intact. This would produce 2-butylcyclopentanone (B1294589).

| Reagent(s) | Reaction Type | Expected Product(s) |

| H₂O₂ / NaOH | Epoxidation | 2,2-Spiro-1-propyloxiranylcyclopentanone |

| 1. O₃; 2. (CH₃)₂S | Ozonolysis | Cyclopentane-1,2-dione and Butanal |

| H₂ / Rh-catalyst (selective) | Selective Hydrogenation | 2-Butylcyclopentanone |

Hydrogenation and Reductive Transformations

The reduction of 2-butylidene-cyclopentanone can be directed selectively towards the carbon-carbon double bond, the carbonyl group, or both, depending on the chosen reagents and reaction conditions. Catalytic hydrogenation is a common method for such transformations.

The selective reduction of the exocyclic double bond to yield 2-butylcyclopentanone is a synthetically useful transformation. guidechem.comgoogle.com This is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or nickel catalysts under a hydrogen atmosphere. rsc.org The choice of catalyst and conditions can influence the stereochemical outcome, leading to a mixture of cis and trans isomers of the 2-butylcyclopentanone product.

Conversely, selective reduction of the carbonyl group to form 2-butylidene-cyclopentanol can be accomplished using specific reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents preferentially attack the carbonyl carbon. Complete reduction of both the double bond and the carbonyl group to produce 2-butylcyclopentanol can be achieved under more forcing hydrogenation conditions, for example, using Raney Nickel or high-pressure hydrogen with a rhodium catalyst.

Table 1: Hydrogenation and Reduction of 2-butylidene-cyclopentanone

| Reagent/Catalyst | Conditions | Primary Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Low pressure, Room temp. | 2-Butylcyclopentanone | C=C reduction |

| NaBH₄ | Methanol, 0 °C | 2-Butylidene-cyclopentanol | C=O reduction |

| LiAlH₄ | Diethyl ether, 0 °C | 2-Butylidene-cyclopentanol | C=O reduction |

| H₂, Raney Ni | High pressure, High temp. | 2-Butylcyclopentanol | Both C=C and C=O reduction |

Epoxidation and Dihydroxylation Reactions

The electron-deficient double bond of 2-butylidene-cyclopentanone can undergo epoxidation and dihydroxylation reactions to introduce new functional groups.

Epoxidation: The formation of an epoxide ring can be achieved using various oxidizing agents. Nucleophilic epoxidation using hydrogen peroxide under basic conditions (e.g., with sodium hydroxide) is a common method for α,β-unsaturated ketones. organic-chemistry.org Alternatively, electrophilic epoxidation can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), although this is generally less efficient for electron-poor alkenes. organic-chemistry.org Asymmetric epoxidation can provide chiral epoxides, which are valuable synthetic intermediates. nih.gov

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. skku.edursc.org Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are often employed, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. masterorganicchemistry.com

A significant advancement in this area is the Sharpless Asymmetric Dihydroxylation, which uses a catalytic amount of OsO₄ in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.org This method allows for the controlled synthesis of chiral diols from prochiral alkenes like 2-butylidene-cyclopentanone. chem-station.comharvard.edu The choice of ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) determines which enantiomer of the diol is formed. wikipedia.orgorganic-chemistry.org

Table 2: Oxidation Reactions of 2-butylidene-cyclopentanone

| Reaction | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | H₂O₂, NaOH | 2-butylidene-cyclopentanone oxide | Racemic |

| Epoxidation | m-CPBA | 2-butylidene-cyclopentanone oxide | Racemic |

| Syn-dihydroxylation | OsO₄ (catalytic), NMO | 2-(1,2-dihydroxybutyl)-cyclopentanone | Syn addition |

| Asymmetric Dihydroxylation | AD-mix-β | (R,R)-2-(1,2-dihydroxybutyl)-cyclopentanone | Enantioselective (Syn) |

| Asymmetric Dihydroxylation | AD-mix-α | (S,S)-2-(1,2-dihydroxybutyl)-cyclopentanone | Enantioselective (Syn) |

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the double bond of 2-butylidene-cyclopentanone typically results in the formation of a dihalo-adduct. rsc.orgrsc.org This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, leading to an anti-addition product. Furthermore, α,β-unsaturated ketones can undergo α-halogenation under specific acidic or basic conditions. wikipedia.orglibretexts.org For instance, reaction with bromine in acetic acid can lead to the formation of an α-bromo ketone. libretexts.org A method using OXONE® and hydrohalic acids provides an efficient route for the halogenation of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond of 2-butylidene-cyclopentanone is expected to follow Markovnikov's rule under electrophilic conditions, where the hydrogen atom adds to the α-carbon and the halogen to the β-carbon. This regioselectivity is due to the formation of a more stable carbocation intermediate, which is stabilized by the adjacent carbonyl group.

Table 3: Halogenation and Hydrohalogenation of 2-butylidene-cyclopentanone

| Reagent | Product | Regio/Stereochemistry |

|---|---|---|

| Br₂ in CCl₄ | 2-(1,2-dibromobutyl)cyclopentanone | Anti-addition |

| HBr | 2-(1-bromobutyl)cyclopentanone | Markovnikov addition |

| N-Bromosuccinimide (NBS) | 2-bromo-2-butylidenecyclopentanone | α-bromination |

Cyclization Reactions Utilizing the Cyclopentanone (B42830) Scaffold

The rigid framework of the cyclopentanone ring and the reactive handles provided by the butylidene group make this compound a potential substrate for constructing more complex bicyclic and polycyclic systems.

Intramolecular Radical Cyclizations

Derivatives of 2-butylidene-cyclopentanone can be designed to undergo intramolecular radical cyclizations to form bicyclic structures. For example, if a radical precursor (e.g., a halogen atom or a suitable functional group) is introduced onto the butyl chain, a radical can be generated which then attacks the α,β-unsaturated system. The cyclization can proceed via different pathways, such as a 5-exo or 6-endo cyclization, depending on the position of the radical precursor on the butyl chain and the reaction conditions. These types of radical cyclizations are powerful methods for forming carbon-carbon bonds and constructing ring systems. researchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic Reactions: The electron-deficient double bond in 2-butylidene-cyclopentanone makes it a good dienophile for Diels-Alder reactions. wikipedia.orgencyclopedia.pubyoutube.com This [4+2] cycloaddition reaction with a conjugated diene can be used to construct a six-membered ring fused to the cyclopentanone scaffold, leading to bicyclo[4.3.0]nonane (hexahydroindane) derivatives. researchgate.netyoutube.com The stereochemistry of the Diels-Alder reaction is predictable, typically favoring the endo product due to secondary orbital interactions in the transition state. wikipedia.org The use of Lewis acid catalysts can enhance the reactivity of the dienophile and influence the stereoselectivity of the reaction.

Table 4: Diels-Alder Reaction with 2-butylidene-cyclopentanone as Dienophile

| Diene | Conditions | Product Type | Expected Stereochemistry |

|---|---|---|---|

| Butadiene | Thermal | Substituted bicyclo[4.3.0]nonene | Endo favored |

| Cyclopentadiene | Thermal | Tricyclic adduct | Endo favored |

| Danishefsky's diene | Lewis acid (e.g., ZnCl₂) | Functionalized bicyclo[4.3.0]nonenone | High regioselectivity |

Rearrangements: Under acidic conditions, 2-butylidene-cyclopentanone may undergo rearrangements. nih.govresearchgate.net For instance, acid catalysis can promote isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position, yielding 2-butyl-1-cyclopentene-1-one. Skeletal rearrangements are also possible under more stringent conditions, potentially leading to ring expansion or contraction, although this would depend on the specific substrate and reaction conditions.

Computational Chemistry and Theoretical Studies of Cyclopentanone, 2 Butylidene

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

A theoretical investigation into the electronic structure of 2-butylidene-cyclopentanone would typically involve the calculation and analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For a molecule like 2-butylidene-cyclopentanone, the HOMO would likely be localized on the electron-rich carbon-carbon double bond of the butylidene group and the lone pairs of the carbonyl oxygen. The LUMO would be expected to be centered on the antibonding π* orbital of the carbonyl group and the C=C double bond.

Table 7.1.1: Hypothetical Frontier Molecular Orbital Energies for Cyclopentanone (B42830), 2-butylidene-

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data N/A | Highest Occupied Molecular Orbital; indicates regions of electron-donating capability. |

| LUMO | Data N/A | Lowest Unoccupied Molecular Orbital; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Data N/A | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. |

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for determining the ground-state electronic structure and optimized geometry of molecules. For 2-butylidene-cyclopentanone, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would provide precise information on bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total electronic energy, which is fundamental for comparing the stability of different isomers and conformations.

Table 7.2.1: Hypothetical Optimized Geometric Parameters and Energy for Cyclopentanone, 2-butylidene- from DFT Calculations

| Parameter | Value | Unit |

| Bond Lengths | ||

| C=O | Data N/A | Å |

| C=C (butylidene) | Data N/A | Å |

| Bond Angles | ||

| O=C-C | Data N/A | Degrees |

| C-C=C (butylidene) | Data N/A | Degrees |

| Total Electronic Energy | Data N/A | Hartrees |

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models can predict the reactivity of 2-butylidene-cyclopentanone and the regioselectivity of its reactions. By analyzing the distribution of electron density, electrostatic potential, and the frontier molecular orbitals, researchers can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the carbonyl carbon is an expected site for nucleophilic addition, while the carbon-carbon double bond could be susceptible to electrophilic addition. Computational models can quantify these reactivities, providing valuable insights for synthetic chemists.

Table 7.3.1: Hypothetical Predicted Reactive Sites and Regioselectivity for Cyclopentanone, 2-butylidene-

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Nucleophilic Attack | Carbonyl carbon | Positive partial charge and location of the LUMO. |

| Electrophilic Attack | Carbon-carbon double bond of the butylidene group | High electron density and location of the HOMO. |

| Radical Attack | Allylic positions on the cyclopentanone ring and butylidene chain | Stabilization of the resulting radical intermediate. |

Transition State Modeling for Reaction Mechanism Validation

Transition state theory and computational modeling are powerful tools for elucidating reaction mechanisms. For reactions involving 2-butylidene-cyclopentanone, such as its isomerization or its participation in aldol-type condensations, computational chemists can model the high-energy transition state structures. By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to validate proposed mechanistic pathways and predict reaction rates. This information is critical for optimizing reaction conditions and understanding the underlying chemical transformations.

Table 7.4.1: Hypothetical Calculated Activation Energies for Proposed Reaction Mechanisms of Cyclopentanone, 2-butylidene-

| Reaction Mechanism | Proposed Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Acid-catalyzed isomerization to an endocyclic double bond | Data N/A | Data N/A |

| Base-catalyzed aldol (B89426) condensation with an aldehyde | Data N/A | Data N/A |

| [2+2] Cycloaddition with an alkene | Data N/A | Data N/A |

Applications of Cyclopentanone, 2 Butylidene As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The structural motif of a substituted cyclopentanone (B42830) is a common feature in a wide array of biologically active natural products, most notably the prostaglandins. nih.govnih.gov Prostaglandins are a class of lipid compounds involved in various physiological processes, and their synthesis has been a significant area of research in organic chemistry. nih.govnih.gov The 2-alkylidene cyclopentanone core is a key intermediate in many synthetic routes to these complex molecules. libretexts.org

Cyclopentanone, 2-butylidene- can be envisioned as a precursor for the synthesis of prostaglandin (B15479496) analogues. The butylidene side chain can be regarded as a progenitor of the α-chain of prostaglandins, while the cyclopentanone ring provides the core structure. Strategic chemical modifications, such as conjugate addition to the enone system to introduce the ω-chain, and subsequent stereoselective reduction of the ketone and modification of the side chains, can lead to the desired prostaglandin framework.

A hypothetical synthetic sequence could involve the conjugate addition of a cuprate (B13416276) reagent to introduce the lower side chain, followed by stereoselective reduction of the carbonyl group and functional group interconversions to complete the synthesis. The efficiency and stereochemical outcome of these steps are crucial for the successful synthesis of the target molecule.

Hypothetical Reaction Data for Prostaglandin Analogue Synthesis

| Step | Reaction | Reagent | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|